molecular formula C15H17BO2 B1400250 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane CAS No. 627906-96-1

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Cat. No.: B1400250
CAS No.: 627906-96-1
M. Wt: 240.11 g/mol
InChI Key: PYUGEXFBFIGNIR-UHFFFAOYSA-N
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Description

“5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane” is a chemical compound with the linear formula C21H32O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Chemical Synthesis and Dimerization

In chemical synthesis, compounds related to 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane have been explored for their unique reactivity and structural properties. For example, the dimerization of dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate in the presence of GaCl3 led to various polysubstituted cyclopentanes and other complex structures, showcasing the potential for creating novel molecular architectures (Novikov & Tomilov, 2013).

Catalysis

Compounds similar to this compound have been utilized in catalytic processes. For instance, air-stable nickel precatalysts have been demonstrated to effectively facilitate cross-coupling reactions involving complex boronates, including those related to this compound, under ambient conditions (Jezorek et al., 2014).

Electrophilic Fluorination

In the field of electrophilic fluorination, studies have been conducted on compounds structurally similar to this compound. These studies have helped understand the fluorinating activity of various electrophilic NF reagents, contributing to the development of more efficient fluorination methods (Toullec et al., 2004).

Antimicrobial Applications

Compounds with a similar structure to this compound have been synthesized and evaluated for antimicrobial activity. For example, 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates exhibited moderate antimicrobial properties in assays (Babu et al., 2008).

Flame Retardancy in Epoxy Resins

The chemical family of this compound has shown potential in enhancing flame retardancy when used in epoxy resins. Studies on similar naphthalene derivatives have indicated their efficacy as flame retardants, significantly improving the thermal properties of the resins (Agrawal & Narula, 2014).

Luminescent and Electroluminescence Properties

Naphthalene-substituted compounds, akin to this compound, have been studied for their luminescent properties. Such compounds have been synthesized and characterized, showing potential applications in organic light-emitting diodes due to their high fluorescence quantum yields and efficient electroluminescence efficiencies (Jiang et al., 2012).

Properties

IUPAC Name

5,5-dimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGEXFBFIGNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735194
Record name 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627906-96-1
Record name 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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